Cas no 919016-20-9 ([2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid)

[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid is a synthetic organic compound featuring a triazole core linked to a phenoxyacetic acid moiety. Its structure combines a heterocyclic triazole ring, known for stability and bioactivity, with a carboxylic acid functional group, enhancing its potential for derivatization and coordination chemistry. The ethyl substituent on the triazole ring contributes to improved lipophilicity, which may influence solubility and bioavailability in applications such as agrochemicals or pharmaceuticals. This compound is of interest in medicinal and materials research due to its versatile reactivity and potential as a building block for more complex molecules. Its precise synthesis and purity are critical for reproducible performance in experimental settings.
[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid structure
919016-20-9 structure
Product Name:[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid
CAS No:919016-20-9
MF:C12H13N3O3
MW:247.249922513962
CID:4719741
Update Time:2025-08-04

[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid Chemical and Physical Properties

Names and Identifiers

    • [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid
    • 2-(2-(3-Ethyl-4H-1,2,4-triazol-4-yl)phenoxy)acetic acid
    • 2-(3-ethyl-1,2,4-triazol-4-yl)phenoxyacetic acid
    • Inchi: 1S/C12H13N3O3/c1-2-11-14-13-8-15(11)9-5-3-4-6-10(9)18-7-12(16)17/h3-6,8H,2,7H2,1H3,(H,16,17)
    • InChI Key: DYJDZJGLUVTURR-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1C=CC=CC=1N1C=NN=C1CC

Computed Properties

  • Exact Mass: 247.096
  • Monoisotopic Mass: 247.096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.2

[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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Additional information on [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid

Introduction to [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic Acid (CAS No. 919016-20-9)

[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number [919016-20-9], represents a unique structural motif that combines a phenolic moiety with an ethyl-substituted triazole ring, linked via a phenoxy group to an acetic acid side chain. The intricate architecture of this molecule not only makes it a subject of academic interest but also opens up diverse possibilities for its application in medicinal chemistry.

The phenolic component of [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid is known for its potential role in hydrogen bonding interactions, which can be crucial for the binding affinity and specificity of drug candidates. This feature is particularly relevant in the design of small-molecule inhibitors targeting protein-protein interactions or enzyme active sites. Furthermore, the presence of an ethyl-substituted triazole ring introduces a rigid aromatic system that can enhance the metabolic stability and binding pocket complementarity of the compound.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic properties and binding affinities of such complex molecules with greater accuracy. Studies have shown that the triazole moiety can act as a key pharmacophore in various drug classes, including antiviral and anti-inflammatory agents. The ethyl substitution on the triazole ring further modulates the electronic properties of the molecule, influencing its reactivity and interactions with biological targets.

In the context of modern drug discovery, [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid has been explored as a potential lead compound for developing novel therapeutic agents. Its structural features make it a versatile scaffold for medicinal chemists to modify and optimize. For instance, derivatization of the acetic acid side chain could yield analogs with improved solubility or selectivity. Similarly, alterations to the phenoxy group might enhance target engagement or reduce off-target effects.

The phenoxy-acetic acid core is a well-established pharmacophoric element in many approved drugs, known for its ability to modulate signaling pathways involved in inflammation and metabolism. By incorporating this motif into [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid, researchers aim to leverage its known biological activity while introducing novel structural features for improved efficacy and safety profiles. This approach aligns with current trends in drug development, which emphasize rational design based on mechanistic understanding rather than empirical screening.

Emerging research suggests that [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid may exhibit promising activity in areas such as immunomodulation and neuroprotection. The ethyl-substituted triazole ring, in particular, has been implicated in modulating immune cell function through interactions with intracellular signaling cascades. Preclinical studies have hinted at its potential as an immunomodulatory agent, making it an attractive candidate for further investigation.

The synthesis of [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid presents unique challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of the triazole-fused heterocyclic system. Additionally, modern purification methods ensure high purity standards necessary for pharmaceutical applications.

The pharmacological evaluation of [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid has revealed intriguing biological profiles that warrant further exploration. In vitro assays have demonstrated its potential as an inhibitor of certain enzymes implicated in metabolic disorders. Furthermore, animal models have shown preliminary evidence of therapeutic efficacy in conditions related to inflammation and oxidative stress. These findings underscore the compound's significance as a lead structure for drug development.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with precision at the molecular level. [2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid, with its multifaceted structural features and demonstrated biological potential, represents a prime example of how interdisciplinary approaches can yield novel therapeutic opportunities. Future studies will likely focus on optimizing its pharmacokinetic properties and exploring new applications across therapeutic areas.

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